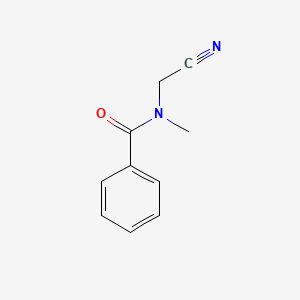

N-(氰基甲基)-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(cyanomethyl)-N-methylbenzamide” is a chemical compound with the linear formula C9H8N2O . It is part of a class of compounds known as N-cyanoacetamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-cyanoacetamides, such as “N-(cyanomethyl)-N-methylbenzamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-(cyanomethyl)-N-methylbenzamide” is represented by the linear formula C9H8N2O . The molecular weight of the compound is 160.177 .Chemical Reactions Analysis

N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

代谢转化和稳定性

- N-(羟甲基)-苯甲酰胺被鉴定为 N-甲基苯甲酰胺的主要代谢产物体外并被确定为 N-甲基苯甲酰胺的尿液代谢产物。本研究重点介绍了 N-(氰基甲基)-N-甲基苯甲酰胺衍生物的代谢转化和稳定性(Ross, Farmer, Gescher, Hickman, & Threadgill, 1983)。

构象分析和杂环合成

- 研究了 2-卤代取代的 N-氰基甲基-N-甲基苯甲酰胺,以确定其构象行为及其在合成杂环化合物中的潜力(Dölling, Perjéssy, Schaller, & Kolbe, 1998)。

肝微粒体代谢

- 大鼠肝微粒体对 N,N-二甲基苯甲酰胺的代谢导致形成 N-甲基苯甲酰胺和甲醛,涉及形成中间体 N-羟甲基-N-甲基苯甲酰胺(Constantino, Rosa, & Iley, 1992)。

C-H键官能化中的催化作用

- 合成了结构与 N-(氰基甲基)-N-甲基苯甲酰胺相似的 N-(2-羟基-1,1-二甲基乙基)-3-甲基苯甲酰胺,并对其在金属催化的 C-H 键官能化反应中的潜力进行了表征(Al Mamari & Al Lawati, 2019)。

微粒体氧化和脱烷基化

- N-(丁-3-烯基)-N-甲基苯甲酰胺经大鼠肝微粒体微粒体氧化,产生 N-脱烷基化产物,说明了 N-(氰基甲基)-N-甲基苯甲酰胺衍生物在生化反应中的作用(Iley & Tolando, 2000)。

玻璃形成化合物中的扩散

- 研究了与 N-(氰基甲基)-N-甲基苯甲酰胺相关的化合物 DEET(N,N-二乙基-3-甲基苯甲酰胺)中的旋转和平移扩散,提供了对类似化合物的物理性质的见解(Sangoro, Iacob, Kipnusu, Jasiurkowska, Valiullin, Friedrich, Kärger, & Kremer, 2011)。

作用机制

Mode of Action

It has been suggested that it may interact with its targets to induce changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It has been suggested that it may influence the respiration in glycolytic process which supplies nadph

Pharmacokinetics

It has been suggested that it has favorable adme properties . More detailed studies are required to outline these properties and their impact on bioavailability.

Result of Action

N-(cyanomethyl)-N-methylbenzamide has been reported to induce a broad range of disease resistance in tobacco and rice, and it induces Systemic Acquired Resistance (SAR) marker gene expression without salicylic acid accumulation in tobacco

属性

IUPAC Name |

N-(cyanomethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYUGHUQFIWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)

![4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)

![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)

![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)

![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)

![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)